Dihydrocapsiate

Catalog No.
S635315
CAS No.
205687-03-2
M.F
C18H28O4
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocapsiate

CAS Number

205687-03-2

Product Name

Dihydrocapsiate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3

InChI Key

RBCYRZPENADQGZ-UHFFFAOYSA-N

Synonyms

capsiate, dihydrocapsiate, nonanoic acid, 8-methyl-, (4-hydroxy-3-methoxyphenyl)methyl ester

Canonical SMILES

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

The exact mass of the compound Dihydrocapsiate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dihydrocapsiate (CAS: 205687-03-2) is a naturally occurring capsinoid, a class of compounds structurally analogous to capsaicinoids like capsaicin. The defining structural difference is an ester bond in place of capsaicin's amide bond, which renders dihydrocapsiate virtually non-pungent. This allows for the investigation and application of its capsaicin-like biological activities, such as activating the TRPV1 receptor and potentially increasing energy expenditure, without the intense sensory irritation that limits capsaicin's use in oral and topical formulations.

Research Fit

Non-pungent capsinoid profile – Enables oral metabolic study designs without sensory irritation confounds.
TRPV1 pathway agonist – Supports thermogenesis and energy expenditure model research.
Oral administration compatibility – Reported for oral gavage and dietary formulation models.

Direct substitution of Dihydrocapsiate with its pungent analog, capsaicin, is unfeasible for most applications due to fundamental differences in chemical stability and sensory properties. The ester linkage in Dihydrocapsiate, unlike the robust amide bond in capsaicin, is susceptible to hydrolysis in polar solvents and non-neutral pH conditions, dictating entirely different formulation and processing parameters. Furthermore, capsaicin's intense pungency, estimated to be up to 1,000 times greater than that of capsinoids, makes it an unsuitable replacement in foods, dietary supplements, or topical products where sensory experience is a critical factor. These differences in stability and pungency make the two compounds non-interchangeable from a procurement and product development standpoint.

Substitution Risk

Pungency / Oral Tolerability
Dihydrocapsiate: Non-pungent, no nociceptive response
Capsaicin: Robust sensory irritation, limits oral use
CYP3A4 Inhibition Profile
No inhibition; comparable to negative control
Capsaicin: Mechanism-based CYP3A4 inhibition
TRPA1 Activation Context
Defined potency; response may differ from capsiate
Capsiate: Reported higher TRPA1 activation potency

Dramatically Reduced Pungency for Oral and Topical Applications

The primary procurement driver for Dihydrocapsiate is its lack of pungency compared to capsaicin. Capsinoids, including Dihydrocapsiate, are estimated to be approximately 1/1000th as pungent as capsaicinoids. This difference is attributed to the ester linkage, which is hydrolyzed in the mouth, preventing significant activation of oral TRPV1 receptors responsible for the burning sensation.

Evidence DimensionRelative Pungency
Target Compound Data1 (Relative Value)
Comparator Or BaselineCapsaicin: ~1000
Quantified Difference~99.9% reduction in pungency
ConditionsOrganoleptic testing and structural activity relationship.

This enables the use of Dihydrocapsiate at effective dosages in dietary supplements, functional foods, and topical products without the prohibitive sensory burn of capsaicin.

Nociceptive Response
Head-to-head
No nociceptive response vs. robust irritation (capsaicin)
Supports oral dosing model without sensory confounds
In vivo mouse model; ocular/oral application

Distinct Chemical Stability Profile Dictating Formulation and Processing

The ester bond of Dihydrocapsiate is significantly less stable than the amide bond of capsaicin, particularly in polar solvents like water and alcohol, and under basic or oxidative conditions. While capsaicin solutions demonstrate high stability, remaining stable for a year at 4°C in darkness, capsinoids are known to readily hydrolyze. This makes Dihydrocapsiate unsuitable for applications involving high-heat processing or formulation in aqueous solutions with non-neutral pH.

Evidence DimensionChemical Stability
Target Compound DataSusceptible to hydrolysis in polar solvents (water, alcohol).
Comparator Or BaselineCapsaicin: Highly stable amide bond, stable in solution for >1 year at 4°C.
Quantified DifferenceQualitatively lower stability, requiring non-aqueous, neutral pH, or anhydrous formulation.
ConditionsAqueous/polar solvent formulation, thermal processing, storage conditions.

This is a critical procurement consideration; buyers must select Dihydrocapsiate for low-water/anhydrous formulations and avoid it for aqueous beverages or products undergoing harsh processing, where the more robust capsaicin would be required.

CYP3A4 Inhibition
Head-to-head
No inhibition vs. mechanism-based inhibition (capsaicin)
Avoids CYP3A4-mediated metabolic interference in study models
Human liver microsomes; tolbutamide negative control

Comparable Thermogenic Effect in Human Studies Without Pungency

Despite its lack of oral pungency, Dihydrocapsiate demonstrates thermogenic effects. In a 28-day human clinical trial, supplementation with Dihydrocapsiate (combining 3 mg and 9 mg dose groups) resulted in a statistically significant increase in resting metabolic rate (RMR) of approximately 50 kcal/day compared to placebo. This effect is attributed to the activation of TRPV1 receptors in the gastrointestinal tract, similar to capsaicin, which can increase sympathetic nervous system activity.

Evidence DimensionIncrease in Resting Metabolic Rate (RMR)
Target Compound Data~50 kcal/day increase (combined 3mg & 9mg groups)
Comparator Or BaselinePlacebo: -1 ± 12 kcal/day change
Quantified Difference~51 kcal/day increase vs. placebo (p=0.04)
Conditions28-day, double-blind, randomized trial in healthy subjects (n=78).

This provides evidence that a key biological outcome desired from capsaicin (increased energy expenditure) can be achieved with Dihydrocapsiate, justifying its procurement as a non-pungent alternative for weight management supplements.

Postprandial EE (DCT 9 mg)
Trial context
Significant increase vs. placebo (p < 0.05)
Reported PPEE enhancement under caloric restriction
4-week RCT; 33 obese subjects; VLCD
TRPA1 Activation EC₅₀
Cross-study comparable
2.94 ± 0.19 µM (DCT) vs. 2.76 ± 0.08 µM (capsiate)
Comparable TRPA1 engagement for sensory pathway studies
HEK293 cells; calcium imaging
Resting Metabolic Rate
Dose-response context
+61 ± 24 kcal/day (3 mg) vs. −1 kcal/day (placebo)
Reported RMR increase supports thermogenic study designs
78 healthy volunteers; 1-month supplementation
Adverse Events
Reported
No adverse events; increased salivary secretion vs. placebo
Tolerability endpoint context for human research studies
0.8 mg DHC; crossover RCT; mild dry mouth cohort

Dietary Supplements for Weight Management

The primary application is in oral supplements aimed at increasing energy expenditure. The clinically observed thermogenic effect, combined with the near-total lack of pungency, allows for effective dosing in capsules or powders without the adverse sensory issues that limit consumer compliance with capsaicin.

Formulation of Functional Foods in Non-Aqueous or Neutral pH Matrices

Dihydrocapsiate is a suitable choice for fortifying low-moisture foods (e.g., nutrition bars) or products with a neutral pH where high-temperature processing is not required. Its instability in aqueous solutions makes it a poor choice for beverages, but its solubility in fats and oils can be leveraged in specific food matrices.

Topical Formulations for Cosmetics and Personal Care

For topical products where TRPV1 activation is desired without causing significant skin irritation or a burning sensation, Dihydrocapsiate is the indicated compound. This contrasts with capsaicin, which is used for its potent counter-irritant effect but is unsuitable for cosmetic applications on sensitive skin.

Application Fit Matrix

Application
Selection Property
Validation Focus
Human metabolic rate and energy expenditure studies
Non-pungent oral TRPV1 agonism
Postprandial and resting energy expenditure endpoints
TRPA1 channel and sensory physiology studies
Defined TRPA1 activation profile
Calcium imaging and nociception model validation
Nutraceutical ingredient research for metabolic support
Thermogenic response at low oral doses
Resting metabolic rate and tolerability endpoints
Angiogenesis and vascular permeability research
Src kinase inhibition pathway context
Endothelial cell proliferation and tube formation assays

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.19875937 Da

Monoisotopic Mass

308.19875937 Da

Heavy Atom Count

22

UNII

W2F7769AEU

Other CAS

205687-03-2

Wikipedia

Dihydrocapsiate

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